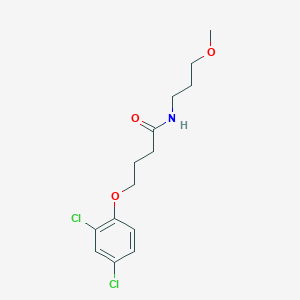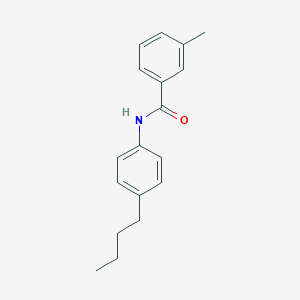
N-(4-butylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-methylbenzamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It belongs to the amide class of local anesthetics and is used for regional anesthesia, nerve block, and pain management. Bupivacaine is a potent and long-acting anesthetic that blocks nerve impulses and provides pain relief for several hours.
Wirkmechanismus
N-(4-butylphenyl)-3-methylbenzamide works by blocking the voltage-gated sodium channels in the nerve fibers, which prevents the propagation of nerve impulses. This results in the loss of sensation and muscle function in the affected area. N-(4-butylphenyl)-3-methylbenzamide has a high affinity for the sodium channels, which makes it a potent and long-acting anesthetic.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-methylbenzamide has both local and systemic effects. Locally, it provides pain relief and sensory loss in the affected area. Systemically, it can cause cardiovascular and central nervous system effects, such as hypotension, bradycardia, and seizures. These effects are dose-dependent and can be minimized by careful administration and monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-3-methylbenzamide is a useful tool for laboratory experiments that require local anesthesia or nerve block. It provides reliable and long-lasting anesthesia, which allows for prolonged experiments and reduces the need for repeated anesthesia. However, the systemic effects of bupivacaine can interfere with certain experiments, such as cardiovascular or neurological studies.
Zukünftige Richtungen
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations that can improve its pharmacokinetics and reduce its systemic effects. Another area of interest is the investigation of its potential use in other medical conditions, such as chronic pain, cancer, and neurological disorders. Additionally, there is a need for further studies on the mechanism of action of bupivacaine and its interactions with other drugs and biological systems.
In conclusion, bupivacaine is a potent and long-acting local anesthetic drug that has a wide range of medical applications. Its mechanism of action involves the blockade of voltage-gated sodium channels, which results in pain relief and sensory loss. N-(4-butylphenyl)-3-methylbenzamide has both advantages and limitations for laboratory experiments, and there are several future directions for research on this drug.
Synthesemethoden
N-(4-butylphenyl)-3-methylbenzamide can be synthesized using various methods, including the reaction of 4-butylphenyl magnesium bromide with 3-methylbenzoyl chloride, followed by acidification to yield the amide product. Another method involves the reaction of 4-butylphenol with 3-methylbenzoyl chloride in the presence of a base, followed by acidification to yield the amide product.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-3-methylbenzamide has been extensively studied for its medical applications. It is commonly used in regional anesthesia for surgical procedures, such as cesarean section, joint replacement, and other surgeries. It is also used for nerve block and pain management in chronic pain conditions, such as cancer pain and neuropathic pain.
Eigenschaften
Molekularformel |
C18H21NO |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-3-4-7-15-9-11-17(12-10-15)19-18(20)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MKXHIKSYASNGGS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




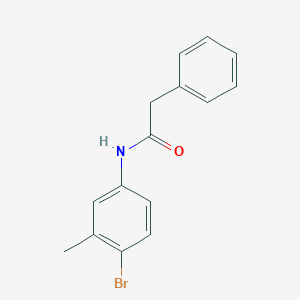
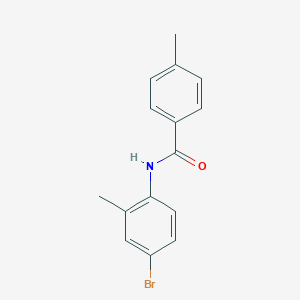

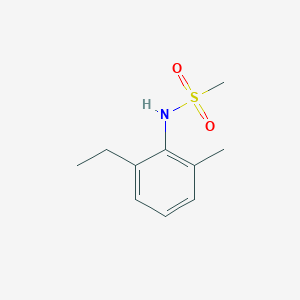
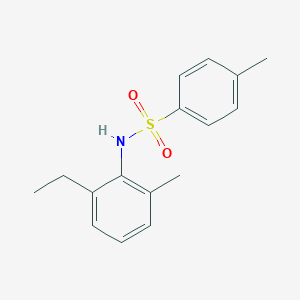
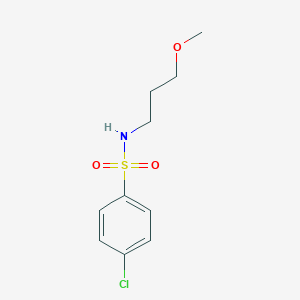
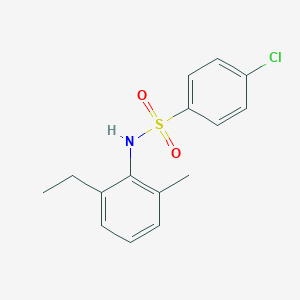

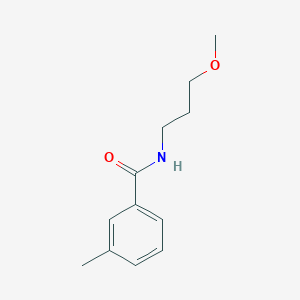
![Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
